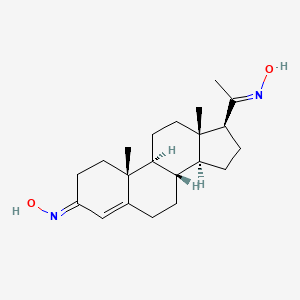
3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid” is a compound that belongs to the class of organic compounds known as n-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom . It has garnered a lot of attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Structure Analysis
The molecular structure of “3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid” can be represented by the InChI code:1S/C12H13NO3/c14-11(15)6-5-9-7-8-3-1-2-4-10(8)13-12(9)16/h1-4,9H,5-7H2,(H,13,16)(H,14,15) . The molecular weight of the compound is 219.24 .
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
The oxidative dearomatization of related compounds has been utilized in a novel approach to prepare furoquinolinone and angelicin derivatives, demonstrating an efficient method for generating structurally complex molecules from simpler quinolinone precursors (Ye, Zhang, & Fan, 2012). Additionally, the synthesis of 2-oxo-1,2-dihydroquinoline derivatives has been explored for their potential analgesic and diuretic properties, highlighting the medicinal chemistry applications of these compounds (Ukrainets, Andreeva, Gorokhova, & Kravchenko, 2013).
Antimicrobial Activity
Quinolinone derivatives have shown promise as scaffolds for antimicrobial drugs, with studies demonstrating their molecular similarity to fluoroquinolone antibiotics. This is vital as the global increase in microbial resistance necessitates the search for new antibiotics (Zubkov, Ruschak, Suleiman, Devyatkіna, & Gritsenko, 2016). In vitro screening of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones for antimicrobial activity has further validated the utility of these compounds in the development of new antimicrobial agents (Hassanin & Ibrahim, 2012).
Quality Control for Pharmaceutical Ingredients
The use of analytical methods for quality control of promising active pharmaceutical ingredients (APIs) among derivatives of quinoline-3-propanoic acids has been analyzed, emphasizing the necessity of including certain control methods like 13C NMR-spectroscopy to solve the tautomeric forms of these compounds uniquely. This highlights the importance of rigorous quality control measures in the development and manufacturing of pharmaceuticals based on these compounds (Zubkov et al., 2016).
Zukünftige Richtungen
The future directions for “3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid” could involve further exploration of its biological activities and potential applications in treating various diseases. The development of novel tetrahydroquinoline analogs with potent biological activity is an area of ongoing research .
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid are currently unknown . Given the compound’s structure, it may potentially interact with pathways involving quinoline or propanoic acid derivatives.
Result of Action
The molecular and cellular effects of 3-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid’s action are currently unknown
Eigenschaften
IUPAC Name |
3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(15)6-5-9-7-8-3-1-2-4-10(8)13-12(9)16/h1-4,9H,5-7H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLCTTTURUNBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
923163-76-2 |
Source


|
| Record name | 3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzo[g][1,3]benzothiazol-2-yl-4-methoxybenzamide](/img/structure/B2819610.png)
![N-(2-Chloro-6-methylphenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2819611.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-methylbenzamide](/img/structure/B2819612.png)
![Methyl 2-[6-(3-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2819613.png)


![Benzo[3,4-D]1,3-dioxolen-5-YL((4-(isopropyl)phenyl)methyl)amine](/img/structure/B2819619.png)

![N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2819624.png)

